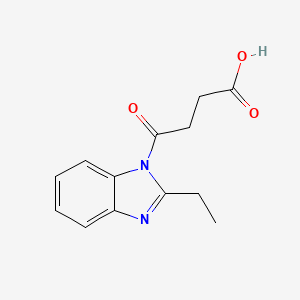

4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid

Description

Properties

IUPAC Name |

4-(2-ethylbenzimidazol-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-11-14-9-5-3-4-6-10(9)15(11)12(16)7-8-13(17)18/h3-6H,2,7-8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAWJBJHVBSEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351795 | |

| Record name | 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402944-83-6 | |

| Record name | 2-Ethyl-γ-oxo-1H-benzimidazole-1-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402944-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dehydration and Alkylation

- Starting from 1,3-dihydro-1-(1-methylvinyl)-2H-benzimidazole-2-one, a dehydration reaction is performed in an organic solvent (e.g., methyl isobutyl ketone or methylethylketone) under acidic conditions or with acid-binding agents at 100–120 °C.

- After dehydration, ethyl 4-bromobutyrate is added to the reaction mixture at 20–25 °C to alkylate the benzimidazole nitrogen, forming an ester intermediate.

- The reaction mixture is cooled to 70–90 °C, and water is added to induce phase separation, retaining the organic phase for further processing.

Saponification and Acidification

- The organic phase undergoes saponification by adding an alkali such as sodium hydroxide or potassium carbonate at 45–80 °C under reduced pressure (150–200 mbar) to hydrolyze the ester to the corresponding carboxylic acid salt.

- After saponification, the mixture is acidified with concentrated hydrochloric acid at 40–60 °C, followed by refluxing at 90–110 °C for 2–4 hours to precipitate the target acid.

- The solid product is filtered, washed, and dried under vacuum at 50–70 °C to yield 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid with yields around 77–78% and melting points near 168–172 °C.

Advantages and Notes

- Potassium carbonate can replace sodium hydride to reduce safety hazards and environmental pollution.

- The process is relatively simple, safe, and cost-effective.

- The reaction conditions are optimized to maximize yield and purity.

| Step | Conditions | Reagents/Materials | Yield (%) | Notes |

|---|---|---|---|---|

| Dehydration | 100–120 °C, acid-binding agent | 1,3-dihydro-1-(1-methylvinyl)-2H-benzimidazole-2-one | — | Organic solvent: MIBK or MEK |

| Alkylation | 20–25 °C | Ethyl 4-bromobutyrate | — | Reaction time ~4 hours |

| Phase separation | 70–90 °C | Water (40–60 °C) | — | Organic phase retained |

| Saponification | 45–80 °C, 150–200 mbar | NaOH or K2CO3 | — | Hydrolysis of ester |

| Acidification | 40–110 °C | Concentrated HCl | 77–78 | Reflux 2–4 hours, product precipitation |

One-Pot Synthesis Method

Process Description

- The one-pot synthesis involves the condensation of methyl-4-chlorobutyrate with 1-(prop-1-en-2-yl)-1H-benzimidazol-2(3H)-one in the presence of an inorganic base (e.g., potassium carbonate) and a suitable solvent such as dimethyl sulfoxide (DMSO).

- This step yields an ester intermediate without isolating it.

- The ester is then hydrolyzed in situ by adding a base (sodium hydroxide or potassium hydroxide) and water to form the corresponding carboxylate salt.

- Finally, acidification with hydrochloric acid precipitates the target acid compound.

Reaction Conditions and Outcomes

- The condensation is carried out at 110–115 °C for 8–10 hours.

- Hydrolysis is performed at 95–100 °C for 6 hours.

- Acidification is maintained at 80–85 °C for 5–6 hours.

- The process yields the product with purity ≥97% and yield ≥95%, which is significantly higher than stepwise methods.

- The use of water as solvent in hydrolysis reduces environmental impact and cost.

Advantages

- Shorter reaction time and fewer isolation steps.

- Higher yield and purity.

- Environmentally friendly due to aqueous hydrolysis.

- Industrially viable and scalable.

| Step | Conditions | Reagents/Materials | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Condensation | 110–115 °C, 8–10 h | Methyl-4-chlorobutyrate, benzimidazol derivative, K2CO3, DMSO | — | — | One-pot, no intermediate isolation |

| Hydrolysis | 95–100 °C, 6 h | NaOH or KOH, water | — | — | Inorganic solvent (water) |

| Acidification | 80–85 °C, 5–6 h | Concentrated HCl | ≥95 | ≥97 | Precipitation of product |

Comparative Analysis of Methods

| Feature | Stepwise Method | One-Pot Method |

|---|---|---|

| Number of steps | Multiple (dehydration, alkylation, saponification, acidification) | Single reactor, sequential reactions |

| Reaction time | Longer (several hours per step) | Shorter total time (approx. 20 h total) |

| Yield | ~77–78% | ≥95% |

| Purity | Moderate to high | ≥97% |

| Safety | Requires handling of sodium hydride or acid-binding agents | Safer reagents like potassium carbonate |

| Environmental impact | Moderate, organic solvents used | Lower, uses water in hydrolysis |

| Industrial scalability | Feasible but more complex | Highly feasible and cost-effective |

Research Findings and Notes

- Replacement of sodium hydride with potassium carbonate significantly improves safety and reduces waste.

- Use of DMSO as solvent in one-pot synthesis enhances solubility and reaction efficiency.

- Hydrolysis in aqueous medium is environmentally benign and cost-effective.

- Acidification with hydrochloric acid is preferred for efficient precipitation and purity.

- The one-pot method is patented and recognized for industrial application in zilpaterol intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid exhibit significant anticancer properties. The compound's structural features may enhance its interaction with specific biological targets involved in cancer progression, making it a candidate for further investigation in cancer therapy .

- Enzyme Inhibition

- Neuroprotective Effects

Mechanistic Insights

The mechanism of action of this compound involves its interaction with specific protein targets within cells, influencing pathways that regulate cell survival and apoptosis. The compound's structural characteristics enable it to form stable interactions with these proteins, thereby modulating their activity.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various benzoimidazole derivatives, including this compound, against prostate cancer cell lines. Results showed that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Neuroprotective Mechanisms

In a rat model of neurodegeneration, administration of this compound demonstrated a reduction in neuronal loss and improved cognitive function. The study highlighted its role in attenuating oxidative stress and enhancing cellular resilience against neurotoxic insults.

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid

- (2-Ethyl-benzoimidazol-1-yl)-acetic acid hydrazide

Uniqueness

4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid stands out due to its unique structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher potency, or improved selectivity for its molecular targets.

Biological Activity

4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid (CAS 402944-83-6) is a benzimidazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

- Molecular Formula : C13H14N2O3

- Molar Mass : 246.27 g/mol

- Density : 1.28 g/cm³ (predicted)

- Boiling Point : 473.8 °C (predicted)

- pKa : 4.35 (predicted)

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit enzyme activity by binding to the active site, thereby altering metabolic pathways.

- Receptor Modulation : The compound may modulate receptor functions, affecting signal transduction pathways.

Antitumor Activity

Research indicates that benzimidazole derivatives exhibit significant antitumor properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 12 | Inhibition of proliferation |

Antibacterial and Anti-inflammatory Activity

The compound has also been evaluated for its antibacterial and anti-inflammatory effects:

- Antibacterial Activity : Exhibits activity against Gram-positive bacteria such as Staphylococcus aureus with an MIC of 20 µg/mL.

- Anti-inflammatory Effects : Reduces pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

-

Antitumor Efficacy Study :

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of various benzimidazole derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption . -

Mechanistic Insights :

Another investigation focused on the compound's mechanism of action, revealing that it interacts with specific kinases involved in cell proliferation pathways. This interaction was confirmed through molecular docking studies . -

In Vivo Studies :

In vivo studies demonstrated that administration of the compound resulted in tumor regression in xenograft models, further supporting its potential as an anticancer agent .

Safety and Toxicology

While the compound shows promising biological activities, safety assessments indicate it is toxic if swallowed (Risk Code 25). It is classified as an irritant and requires caution during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.